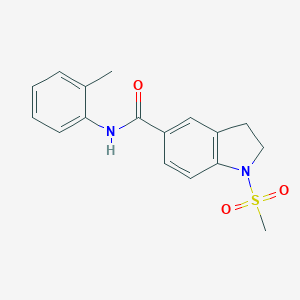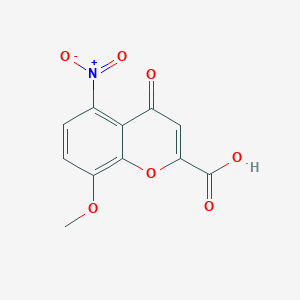
N-(2-methylphenyl)-1-(methylsulfonyl)-5-indolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylphenyl)-1-(methylsulfonyl)-5-indolinecarboxamide is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. This compound is commonly referred to as MI-773, and it has been found to have a variety of biochemical and physiological effects. MI-773 is a small molecule inhibitor that targets the MDM2 protein, which is known for its role in regulating the tumor suppressor protein p53.
Mecanismo De Acción
MI-773 works by binding to the MDM2 protein, preventing it from binding to p53 and inhibiting its activity. This leads to the activation of p53 and the induction of apoptosis in cancer cells. MI-773 has been found to be highly selective for the MDM2 protein, with minimal effects on other proteins.
Biochemical and Physiological Effects:
In addition to its potential use in cancer research, MI-773 has also been found to have other biochemical and physiological effects. Studies have shown that MI-773 can induce cell cycle arrest and inhibit cell proliferation in cancer cells. It has also been found to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MI-773 is its high selectivity for the MDM2 protein, which minimizes off-target effects. It has also been found to have good pharmacokinetic properties, making it suitable for use in animal studies. However, one limitation of MI-773 is its relatively low potency compared to other MDM2 inhibitors.
Direcciones Futuras
There are several potential future directions for research on MI-773. One area of interest is the development of more potent analogs of MI-773 with improved selectivity and pharmacokinetic properties. Another area of interest is the investigation of the potential use of MI-773 in combination with other cancer therapies, such as chemotherapy or immunotherapy. Additionally, further studies are needed to fully understand the anti-inflammatory effects of MI-773 and its potential use in the treatment of inflammatory diseases.
Métodos De Síntesis
The synthesis of MI-773 is a complex process that involves several steps. The first step is the preparation of the starting material, which is 2-methylphenylhydrazine. This is then reacted with 5-bromoindoline-2-carboxylic acid to form the intermediate product. The final step involves the reaction of the intermediate with methylsulfonyl chloride to form MI-773.
Aplicaciones Científicas De Investigación
MI-773 has been found to have potential applications in scientific research, particularly in the field of cancer research. The MDM2 protein is known to be overexpressed in many types of cancer, leading to the inhibition of p53 and promoting tumor growth. By inhibiting the MDM2 protein, MI-773 has the potential to activate p53 and induce apoptosis in cancer cells.
Propiedades
Nombre del producto |
N-(2-methylphenyl)-1-(methylsulfonyl)-5-indolinecarboxamide |
|---|---|
Fórmula molecular |
C17H18N2O3S |
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
N-(2-methylphenyl)-1-methylsulfonyl-2,3-dihydroindole-5-carboxamide |
InChI |
InChI=1S/C17H18N2O3S/c1-12-5-3-4-6-15(12)18-17(20)14-7-8-16-13(11-14)9-10-19(16)23(2,21)22/h3-8,11H,9-10H2,1-2H3,(H,18,20) |
Clave InChI |
DESYQRAMWPXVLF-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)N(CC3)S(=O)(=O)C |
SMILES canónico |
CC1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)N(CC3)S(=O)(=O)C |
Solubilidad |
6.3 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![({[(8-Methyl-2,4-dioxo-3-phenyl-2,3,4,8-tetrahydro-6-pteridinyl)methylene]amino}oxy)acetic acid](/img/structure/B300322.png)
![1-(1-methyl-2H-pyrrolo[3,4-d]diazepin-3-yl)ethanone](/img/structure/B300326.png)
![ethyl 1-methyl-2H-pyrrolo[3,4-d]diazepine-3-carboxylate](/img/structure/B300327.png)
![Ethyl 9-methyl-4-oxo-5,6-diazatricyclo[5.2.0.0~2,5~]non-8-ene-6-carboxylate](/img/structure/B300330.png)
![13-Benzyl 6-tert-butyl 10,10-dimethyl-4-oxo-3-[(phenylacetyl)amino]-9,11,14-trioxa-5,6,13-triazatetracyclo[5.5.2.0~2,5~.0~8,12~]tetradecane-6,13-dicarboxylate](/img/structure/B300331.png)
![Ethyl 9-benzoyl-3,10-dimethyl-4-oxo-8-oxa-5,6,9-triazatricyclo[5.2.2.0~2,5~]undec-10-ene-6-carboxylate](/img/structure/B300332.png)
![Benzyl 8-benzoyl-10-methyl-4-oxo-3-[(2-phenylacetyl)amino]-9-oxa-5,6,8-triazatricyclo[5.2.2.02,5]undec-10-ene-6-carboxylate](/img/structure/B300333.png)
![5-hydroxy-5-methyl-6-[4-oxo-3-[(phenylacetyl)amino]-1-({[2-(trimethylsilyl)ethoxy]carbonyl}amino)-2-azetidinyl]-5,6-dihydro-4H-1,2-oxazin-4-yl benzoate](/img/structure/B300334.png)
![Ethyl 8-benzoyl-3,10-dimethyl-4-oxo-9-oxa-5,6,8-triazatricyclo[5.2.2.0~2,5~]undec-10-ene-6-carboxylate](/img/structure/B300335.png)
![3,4a,4b,6-Tetramethyl-4a,4b,8a,8b-tetrahydropyrano[3',2':3,4]cyclobuta[1,2-b]pyran-2,7-dione](/img/structure/B300337.png)
![5,5',7,7'-tetramethoxy-2,2,2',2'-tetramethyl-2,2',3,3'-tetrahydro-1H,1'H-4,4'-spirobi[quinoline]](/img/structure/B300338.png)
![4-methyl-7-{3-[(4-methyl-2-oxo-4a,8a-dihydro-2H-chromen-7-yl)oxy]propoxy}-4a,8a-dihydro-2H-chromen-2-one](/img/structure/B300339.png)
![4-methyl-7-({8-[(4-methyl-2-oxo-4a,8a-dihydro-2H-chromen-7-yl)oxy]octyl}oxy)-4a,8a-dihydro-2H-chromen-2-one](/img/structure/B300340.png)